2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1352575-06-4) is a boronate ester-functionalized aromatic compound with the molecular formula C₁₃H₁₇BN₂O₂ and a molecular weight of 244.1 g/mol . Its structure features a benzonitrile core substituted with an amino group (-NH₂) at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 3-position (Figure 1). This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the reactivity of the boronate ester moiety .
Properties
IUPAC Name |
2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-15)11(10)16/h5-7H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCTPAXVSIGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of an appropriate precursor. One common method involves the use of a palladium-catalyzed reaction where the precursor compound undergoes borylation in the presence of bis(pinacolato)diboron and a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Oxidation/Reduction: Specific reagents and conditions would depend on the desired transformation, but could include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions are typically biaryl compounds when undergoing Suzuki-Miyaura coupling, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties. In a study evaluating various derivatives of benzonitrile, it was found that compounds with similar structural features exhibited significant cytotoxicity against human colorectal carcinoma cell lines. For instance, certain derivatives demonstrated IC50 values lower than the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating their potential as effective anticancer agents .
Antimicrobial Properties
Research has highlighted the compound's antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for synthesized derivatives were reported to be as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, showcasing its effectiveness in combating bacterial infections .
Materials Science
Polymer Chemistry
The boron-containing moiety of 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile allows for its use in polymer synthesis. Compounds with boron functionality are often utilized to enhance the mechanical properties of polymers or to introduce specific functionalities that can be exploited in drug delivery systems or as sensors .
Chemical Intermediate
Synthesis of Novel Compounds
This compound serves as a versatile building block in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. For example, it can be used to synthesize more complex structures that may have enhanced biological activity or specificity .
Case Study 1: Anticancer Screening
A series of benzonitrile derivatives were synthesized and evaluated for their anticancer activity against HCT116 cell lines. Among these derivatives, specific compounds exhibited IC50 values significantly lower than that of established chemotherapeutics like 5-Fluorouracil. This suggests that modifications to the benzonitrile framework can yield potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives were tested against a range of bacterial strains. The results indicated that certain compounds had MIC values comparable to or better than standard antibiotics.
Mechanism of Action
The mechanism by which 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of boronate ester-substituted benzonitriles. Key structural analogs differ in substituent positions, electronic groups, and molecular weights (Table 1).
Table 1: Structural and Physicochemical Comparison
Pharmaceutical Relevance
The amino-boronate-cyano triad in the target compound is leveraged in drug discovery. For instance, analogs like 4-(1-(3-acetyl-4-fluorophenyl)-2-(dioxaborolan-2-yl)ethyl)benzonitrile (CAS 3-4al, 88% yield) demonstrate applications in kinase inhibitor synthesis .
Materials Science
In donor-acceptor systems, boronate-substituted benzonitriles facilitate intramolecular charge transfer. The target’s amino group enhances donor strength compared to cyano-only analogs, as shown in meta-terphenyl dyads .
Biological Activity
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique dioxaborolane moiety, which is known for its role in enhancing the pharmacological properties of various drugs. The structural formula can be represented as follows:
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory effects, particularly in relation to the modulation of NF-κB activity. In vitro experiments demonstrated that this compound significantly reduced the lipopolysaccharide (LPS)-induced NF-κB activity in human monocyte cell lines. The results indicated an IC50 value in the picomolar range, showcasing its potency compared to other known anti-inflammatory agents.
Table 1: Comparative Analysis of NF-κB Activity Inhibition
The compound's mechanism involves the activation of formyl peptide receptor 2 (ALX/FPR2), which plays a crucial role in mediating inflammatory responses. Activation of this receptor leads to a decrease in pro-inflammatory cytokine release and promotes resolution pathways in inflammatory conditions.
In Vitro Studies
In a controlled laboratory setting using THP-1 monocyte cell lines:
- Experimental Design : Cells were treated with LPS to induce inflammation and then exposed to varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent reduction in NF-κB-driven luciferase activity, confirming its potential as an anti-inflammatory agent.
In Vivo Studies
Murine models of acute inflammation were employed to assess the in vivo efficacy:
- Model : Mice were subjected to induced peritonitis.
- Findings : Administration of the compound resulted in significant attenuation of paw swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
